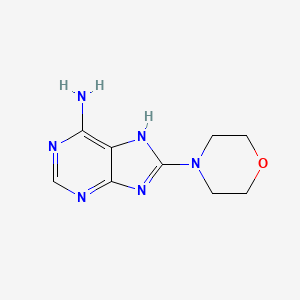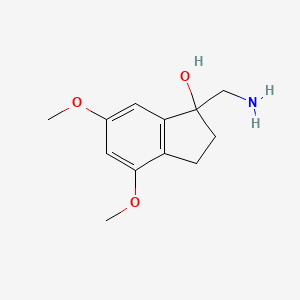![molecular formula C10H15N5O B11884068 2-({1-ethyl-5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl}amino)ethan-1-ol CAS No. 89239-64-5](/img/structure/B11884068.png)
2-({1-ethyl-5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl}amino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-ethyl-5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl}amino)ethan-1-ol is a complex organic compound belonging to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-d]pyrimidine core substituted with an ethyl and methyl group, and an ethan-1-ol moiety. Compounds of this class are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-ethyl-5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl}amino)ethan-1-ol typically involves multi-step organic reactions. One common method includes the formation of the pyrazolo[4,3-d]pyrimidine core through cyclization reactions involving hydrazines and pyrimidine derivatives. The ethyl and methyl groups are introduced via alkylation reactions, while the ethan-1-ol moiety is attached through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-({1-ethyl-5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl}amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides and amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-({1-ethyl-5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl}amino)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-({1-ethyl-5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl}amino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring, which imparts different biological activities
Uniqueness
2-({1-ethyl-5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl}amino)ethan-1-ol is unique due to its specific substitution pattern and the presence of the ethan-1-ol moiety. This unique structure contributes to its distinct chemical reactivity and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
89239-64-5 |
|---|---|
Molecular Formula |
C10H15N5O |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-[(1-ethyl-5-methylpyrazolo[4,3-d]pyrimidin-7-yl)amino]ethanol |
InChI |
InChI=1S/C10H15N5O/c1-3-15-9-8(6-12-15)13-7(2)14-10(9)11-4-5-16/h6,16H,3-5H2,1-2H3,(H,11,13,14) |
InChI Key |
LREZVVXLIPKVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=N1)N=C(N=C2NCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B11884027.png)




